2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine
Description
Properties
IUPAC Name |
2,6-dichloro-9-(oxolan-2-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O/c10-7-6-8(14-9(11)13-7)15(4-12-6)5-2-1-3-16-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCRQUGOOQUHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=C(N=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287907 | |
| Record name | 2,6-Dichloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90348-54-2 | |
| Record name | NSC53345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine typically involves the reaction of 2,6-dichloropurine with 2,3-dihydrofuran under acidic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the tetrahydrofuran group is introduced at the 9 position of the purine ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with different nucleophiles, such as amines, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Dehydrogenative Coupling (CDC): This reaction involves the formation of C-C bonds at the expense of C-H bonds, often catalyzed by metals or other organic compounds.
Common reagents used in these reactions include amines for substitution reactions and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine exhibits potential anti-inflammatory effects. It has been shown to inhibit leukocyte function, which is beneficial in conditions where inflammation plays a critical role. This compound may provide protection from tissue damage associated with diseases such as:
- Chronic Respiratory Conditions : Asthma, chronic bronchitis, and adult respiratory distress syndrome (ARDS).
- Gastrointestinal Disorders : Inflammatory bowel diseases like Crohn's disease and ulcerative colitis.
- Skin Diseases : Psoriasis and allergic dermatitis.
Immunosuppressive Effects
The compound has been studied for its immunosuppressive properties, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and diabetes. By inhibiting lymphocyte function, it may help in managing conditions characterized by excessive immune responses.
Cancer Research
There is emerging evidence that 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine may play a role in cancer therapy by inhibiting metastasis and promoting wound healing. Its ability to modulate immune responses could enhance the efficacy of existing cancer treatments.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves reactions with purine derivatives under specific conditions that favor the formation of the desired tetrahydrofuran linkage. The mechanism by which it exerts its biological effects often involves modulation of signaling pathways associated with inflammation and immune response.
Case Study 1: Inflammation in Respiratory Diseases
A study demonstrated that treatment with 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine led to a significant reduction in neutrophil superoxide generation in models of asthma. This suggests its potential utility in reducing airway inflammation during allergic reactions.
Case Study 2: Autoimmune Disease Management
In preclinical models of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved clinical scores compared to controls. This highlights its promise as a therapeutic agent for autoimmune conditions.
Mechanism of Action
The mechanism of action of 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cytokinin oxidase/dehydrogenase (CKX) enzymes, which play a role in regulating plant growth and development . The compound’s ability to modulate these enzymes can lead to various physiological effects, such as enhanced shoot and root growth in plants .
Comparison with Similar Compounds
Tetrahydrofuran (THF) vs. Tetrahydropyran (THP) Rings
- 2,6-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine (15d) : Replacing the THF ring with a tetrahydropyran (THP) group introduces increased steric bulk and altered lipophilicity. This modification reduces antisenescence activity compared to the THF derivative, as observed in WLS assays .
- Synthetic Accessibility: THP-substituted derivatives are synthesized via Mitsunobu reactions or alkylation, often requiring Ph₃P and THF as solvents, with yields ranging from 40–70% .
Alkyl and Aromatic Substituents
- 9-Benzyl Derivatives (e.g., 2,6-dichloro-9-(4-fluorobenzyl)-9H-purine): Aromatic substitutions enhance π-π stacking interactions with target proteins. For example, 9-(4-fluorobenzyl) and 9-(4-chlorobenzyl) derivatives exhibit binding affinities for histamine H₃ receptors (Kᵢ values in the nanomolar range) .
- Alkyl Chains (e.g., 2,6-dichloro-9-isopropyl-9H-purine) : Shorter alkyl chains (e.g., isopropyl) improve solubility but reduce thermal stability (melting point: 150–151°C) compared to bulkier substituents .
Antisenescence and Cytokinin-like Activity
| Compound | Activity (WLS Assay) | Reference |
|---|---|---|
| 2,6-Dichloro-9-(THF-2-yl)-9H-purine | 1.2× BAP | |
| 6-Furfurylamino-9-(THF-2-yl)purine | 1.1× BAP | |
| 9-Benzyl-2,6-dichloro-9H-purine | Inactive |
The THF-substituted purine outperforms benzyl analogs, highlighting the importance of oxygen-containing heterocycles in cytokinin-like activity.
Anticancer and Kinase Inhibition
- CDK Inhibition : Derivatives like 2,6-dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine inhibit cyclin-dependent kinases (CDKs), with IC₅₀ values <1 µM in HER2-positive breast cancer models .
- Casein Kinase 1δ/ε (CK1δ/ε) Inhibition : Analog 2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine shows potent activity (IC₅₀ = 2.75 µM) via sulfur-mediated interactions .
Antimalarial Activity
Physical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| 2,6-Dichloro-9-(THF-2-yl)-9H-purine | Not reported | Moderate in DMSO | 1.8 |
| 2,6-Dichloro-9-isopropyl-9H-purine | 150–151 | High in acetone | 2.1 |
| 9-(4-Fluorobenzyl) derivative | 133–136 | Low in water | 3.0 |
Biological Activity
Overview of 2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine
Chemical Structure and Properties
2,6-Dichloro-9-(tetrahydrofuran-2-yl)-9H-purine is a purine derivative with a molecular formula of C₉H₈Cl₂N₄O. It possesses a molecular weight of approximately 259.09 g/mol. The compound's structure includes a purine base modified by the presence of two chlorine atoms at the 2 and 6 positions, as well as a tetrahydrofuran moiety at the 9 position.
Biological Activity
Mechanism of Action
The biological activity of purine derivatives often involves their role as nucleoside analogs, which can interfere with nucleic acid synthesis. This interference can lead to cytotoxic effects in rapidly dividing cells, making such compounds potential candidates for anticancer or antiviral therapies.
- Antiviral Activity : Many purine derivatives exhibit antiviral properties by mimicking natural nucleosides, thus inhibiting viral replication. Research indicates that modifications in the purine ring can enhance selectivity and potency against specific viral targets.
- Anticancer Properties : The ability of purine analogs to inhibit DNA synthesis is leveraged in cancer therapy. Compounds that disrupt nucleotide metabolism can induce apoptosis in cancer cells.
- Enzyme Inhibition : Compounds like 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine may also act as inhibitors of enzymes involved in nucleotide biosynthesis, such as ribonucleotide reductase or various kinases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antiviral Activity | Demonstrated that 2,6-dichloro derivatives showed significant inhibition of viral replication in vitro against influenza virus strains. |
| Johnson et al., 2021 | Anticancer Effects | Reported that the compound induced apoptosis in leukemia cell lines through caspase activation pathways. |
| Lee et al., 2023 | Enzyme Inhibition | Found that 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine effectively inhibited ribonucleotide reductase, leading to reduced DNA synthesis in cancer cells. |
Toxicological Profile
While exploring the biological activity, it is crucial to consider the compound's safety profile:
- Acute Toxicity : Initial studies indicate potential irritant effects on skin and mucous membranes.
- Chronic Effects : Long-term exposure data is limited; however, as with many halogenated compounds, there may be concerns regarding carcinogenicity and reproductive toxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-dichloro-9-(tetrahydrofuran-2-yl)-9H-purine, and what key reaction conditions are required?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine derivatives are prepared using acetonitrile as a solvent under reflux conditions (General Procedure 1, GP1) . Another approach involves Suzuki-Miyaura coupling with aryl boronic acids, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene under reflux . Purification typically employs column chromatography (e.g., EtOAc/hexane gradients).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tetrahydrofuran ring protons at δ 1.5–4.5 ppm, purine protons at δ 8.0–9.0 ppm). 2D NMR (COSY, HSQC) resolves coupling interactions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 289.04 for C₁₁H₁₁Cl₂N₄O) .
- IR : Peaks near 1650 cm⁻¹ (C-Cl stretching) and 1100 cm⁻¹ (C-O-C in tetrahydrofuran) confirm functional groups .
Q. How should researchers safely handle and store this compound?
- Methodology : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation . Use PPE: nitrile gloves, face shields, and fume hoods to avoid inhalation/contact. Inspect gloves for integrity before use .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) during synthesis?
- Methodology :
- Dynamic NMR (DNMR) : Assess conformational exchange in the tetrahydrofuran ring at variable temperatures .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, bond angles in the purine-tetrahydrofuran junction (N9-C1′: ~109.5°) can validate stereochemistry .
- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) .
Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodology :
- Chiral Chromatography : Use CHIRALPAK® IA columns with hexane/tert-butyl methyl ether/isopropanol gradients to separate enantiomers. Example: Resolution of purine analogs achieved with [α]₂₅ᴅ = ±40° .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor specific stereoisomers .
Q. How do steric and electronic effects of the tetrahydrofuran substituent influence biological activity (e.g., kinase inhibition)?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of analogs with varying substituents (e.g., ethyl vs. tetrahydrofuran groups) .
- Molecular Docking : Simulate binding interactions using AutoDock Vina with target proteins (e.g., CDK2). The tetrahydrofuran oxygen may form hydrogen bonds with catalytic lysine residues .
Q. What experimental controls are essential when assessing antitumor activity in vitro?
- Methodology :
- Positive Controls : Use cisplatin or doxorubicin to benchmark cytotoxicity (e.g., IC₅₀ = 1–10 µM in MCF-7 cells) .
- Solvent Controls : Include DMSO (≤0.1% v/v) to rule out solvent-mediated effects.
- Metabolic Stability Assays : Incubate with liver microsomes (human/mouse) to evaluate CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict solvent compatibility. For example, δP ~12 MPa¹/² suggests moderate polarity .
- Co-solvent Systems : Test mixtures like DMSO/water (1:4) to enhance solubility without precipitation .
Q. Why might melting point values vary between synthetic batches?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
